3,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide
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Overview
Description
3,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at the 3 and 4 positions, and an ethyl chain linked to a 2-methyl-1H-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Ethyl Chain: The ethyl chain is introduced through alkylation reactions, where the imidazole nitrogen is alkylated with an appropriate ethyl halide.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4-dichlorobenzoic acid with an amine derivative under dehydrative conditions to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole moiety can participate in redox reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Substituted benzamides.
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Hydrolysis: 3,4-dichlorobenzoic acid and 2-(2-methyl-1H-imidazol-1-yl)ethylamine.
Scientific Research Applications
3,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, or anticancer properties.
Biological Studies: The compound can be used to study the interaction of imidazole derivatives with biological targets such as enzymes and receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole moiety can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. The benzamide core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-(2-(1H-imidazol-1-yl)ethyl)benzamide: Lacks the methyl group on the imidazole ring.
3,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline: Contains an aniline group instead of a benzamide.
Uniqueness
3,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is unique due to the presence of both chlorine substituents on the benzene ring and the 2-methyl-1H-imidazole moiety. This combination can result in distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3,4-dichloro-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O/c1-9-16-4-6-18(9)7-5-17-13(19)10-2-3-11(14)12(15)8-10/h2-4,6,8H,5,7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKWAMVYDCPBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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